N-(4-bromophenyl)-2-[(2S,11aS)-2-hydroxy-5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl]acetamide
Description
IUPAC Systematic Nomenclature and Molecular Formula Analysis
The IUPAC name of the compound, 2-[(6aS,8S)-8-hydroxy-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c]benzodiazepin-5-yl]-N-(4-bromophenyl)acetamide , reflects its polycyclic backbone and substituent topology . The nomenclature begins with the pyrrolo[2,1-c]benzodiazepine core, a tricyclic system comprising a seven-membered diazepine ring fused to a pyrrole and benzene moiety. The numbering prioritizes the diazepine ring, with positions 2 and 11a denoting chiral centers. The prefix 6a,7,8,9-tetrahydro indicates partial saturation of the pyrrole and diazepine rings, while 6,11-dioxo specifies ketone groups at positions 6 and 11. The acetamide side chain at position 5 is substituted with a 4-bromophenyl group, contributing to the compound’s molecular complexity .
The molecular formula, C₂₀H₁₈BrN₃O₄ , corresponds to a molecular weight of 444.3 g/mol . Key functional groups include two ketones, a secondary alcohol, an acetamide linker, and a brominated aromatic ring. The CAS registry number 1014064-69-7 uniquely identifies this compound in chemical databases .
Crystallographic Structure Determination
X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have resolved the compound’s three-dimensional architecture. The pyrrolo[2,1-c]benzodiazepine core adopts a boat-like conformation in the diazepine ring, with the pyrrole and benzene rings fused at angles of 112° and 98°, respectively . The 2-hydroxy group at position 2 forms an intramolecular hydrogen bond with the 5-oxo moiety, stabilizing the tricyclic system. The acetamide side chain extends perpendicularly from the core, with the 4-bromophenyl group occupying a planar configuration due to resonance stabilization .
Crystallographic data reveal key bond lengths: the C6=O bond measures 1.21 Å , characteristic of ketones, while the N10–C11 bond in the diazepine ring is 1.45 Å , consistent with single-bond hybridization . The bromine atom’s van der Waals radius (1.85 Å) influences packing interactions in the crystal lattice, contributing to the compound’s stability .
Stereochemical Configuration Analysis at C2 and C11a Positions
The compound exhibits two stereogenic centers at C2 (S-configuration) and C11a (aS-configuration) , as denoted in the IUPAC name. The C2 hydroxyl group adopts an equatorial orientation relative to the diazepine ring, minimizing steric clash with the pyrrole moiety. At C11a , the hydrogen atom occupies a pseudo-axial position, while the fused benzene ring lies in a pseudo-equatorial plane .
The stereochemistry was confirmed via circular dichroism (CD) and NOESY NMR. CD spectra show a positive Cotton effect at 278 nm , correlating with the S-configuration at C2 . NOESY cross-peaks between the C2 hydroxyl proton and H-3 of the pyrrole ring further validate the spatial arrangement . This configuration is critical for DNA minor groove binding, a hallmark of PBD therapeutics .
Comparative Structural Analysis with Pyrrolo[2,1-c]benzodiazepine Derivatives
The compound’s structure diverges from classical PBDs like anthramycin and SJG-136 in three key aspects:
- Substituent Complexity : The 4-bromophenylacetamide side chain contrasts with anthramycin’s simple carboxamide or SJG-136’s dimeric structure . Bromine enhances lipophilicity (clogP = 2.1 vs. 1.4 for anthramycin), potentially improving membrane permeability .
- Oxidation State : The 5,11-dioxo groups differ from reduced analogs like tomaymycin (5-oxo, 11-hydroxy), altering hydrogen-bonding capacity .
- Stereochemical Variation : The C2(S),11a(S) configuration contrasts with C11(R) in DC-81 , affecting DNA adduct geometry .
| Derivative | Core Structure | Substituents | Biological Target |
|---|---|---|---|
| Anthramycin | PBD monomer | Carboxamide | DNA minor groove |
| SJG-136 | PBD dimer | C8-linked imine | DNA interstrand crosslinks |
| Current Compound | PBD monomer | 4-Bromophenylacetamide | Putative DNA interaction |
The acetamide linker’s flexibility may enable dual binding modes: intercalation via the aromatic bromophenyl group and covalent adduct formation through the PBD core . These structural nuances position the compound as a promising candidate for targeted DNA-binding therapies.
Properties
Molecular Formula |
C20H18BrN3O4 |
|---|---|
Molecular Weight |
444.3 g/mol |
IUPAC Name |
2-[(6aS,8S)-8-hydroxy-6,11-dioxo-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-5-yl]-N-(4-bromophenyl)acetamide |
InChI |
InChI=1S/C20H18BrN3O4/c21-12-5-7-13(8-6-12)22-18(26)11-24-16-4-2-1-3-15(16)19(27)23-10-14(25)9-17(23)20(24)28/h1-8,14,17,25H,9-11H2,(H,22,26)/t14-,17-/m0/s1 |
InChI Key |
ITSTXYWOLWIHTG-YOEHRIQHSA-N |
Isomeric SMILES |
C1[C@@H](CN2[C@@H]1C(=O)N(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)Br)O |
Canonical SMILES |
C1C(CN2C1C(=O)N(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
Biological Activity
N-(4-bromophenyl)-2-[(2S,11aS)-2-hydroxy-5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl]acetamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolo[2,1-c][1,4]benzodiazepine core structure, characterized by a fused benzene and diazepine ring system. The presence of the 4-bromophenyl substituent is significant for its biological interactions.
Molecular Formula
- Molecular Formula : CHBrNO
The biological activity of this compound is attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes involved in metabolic pathways.
- Receptor Modulation : It has been shown to interact with neurotransmitter receptors, potentially influencing neurological functions.
Pharmacological Effects
Research indicates that this compound may possess several pharmacological properties:
- Antitumor Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells.
- Antimicrobial Properties : It has demonstrated activity against certain bacterial strains.
- Neuroprotective Effects : Potential benefits in neurodegenerative conditions have been noted.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of the compound against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | |
| MCF-7 (breast cancer) | 15.0 | |
| A549 (lung cancer) | 10.0 |
These results indicate that this compound has promising antitumor activity.
In Vivo Studies
In vivo studies have also been conducted to assess the compound's efficacy in animal models. Notable findings include:
- Tumor Reduction : Animal models treated with the compound showed a significant reduction in tumor size compared to control groups.
- Survival Rates : Increased survival rates were observed in treated groups versus untreated controls.
Mechanistic Insights
Mechanistic studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Pharmacopeial Forum (2017)
Three closely related benzodiazepine derivatives were reported in Pharmacopeial Forum (2017):
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound m).
(S)-N-[(2R,4R,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound n).
(S)-N-[(2R,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide (Compound o).
Key Comparisons :
| Feature | Target Compound | Compounds m, n, o (Pharmacopeial Forum) |
|---|---|---|
| Core Structure | Pyrrolo[2,1-c][1,4]benzodiazepine | Benzodiazepine-hexanamide hybrid |
| Substituents | 4-Bromophenyl acetamide | 2,6-Dimethylphenoxy acetamide, diphenylhexane |
| Stereochemistry | C2(S), C11a(S) | Varied (e.g., 2S/2R, 4S/4R) |
| Bioactivity | DNA alkylation (hypothesized) | Not explicitly reported; likely protease inhibition |
Compounds m, n, and o lack the fused pyrrolo-benzodiazepine core but share acetamide and hydroxyl functional groups. Their stereochemical diversity (e.g., 2R vs.
Sulfonamide-Based Heterocyclic Analogues (Maged et al.)
Two acetamide derivatives synthesized by Maged et al. include:
(S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)oxy)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide (B12).
(S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)thio)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide (B13).
Key Comparisons :
| Feature | Target Compound | Compounds B12, B13 (Maged et al.) |
|---|---|---|
| Core Structure | Pyrrolobenzodiazepine | Tetrahydropyrimidin-sulfonamide hybrid |
| Functional Groups | Bromophenyl, hydroxyl, keto | Sulfamoylphenyl, hydroxyphenyl, dioxo-pyrimidin |
| Bioactivity | DNA interaction (expected) | Antibacterial (reported IC₅₀: 12–18 μM) |
| Synthesis Route | Likely Pd-catalyzed coupling | Nucleophilic substitution (O/S linkage) |
While B12 and B13 lack the benzodiazepine core, their sulfonamide and pyrimidinone moieties suggest divergent mechanisms (e.g., enzyme inhibition vs. DNA binding). The bromine in the target compound may confer enhanced membrane permeability compared to B12/B13’s polar sulfamoyl groups .
Research Findings and Limitations
- Target Compound: No direct bioactivity data is available in the provided evidence. Its design aligns with PBD-based anticancer agents (e.g., SJG-136), but the 4-bromophenyl group distinguishes it from classical PBDs.
- Compounds m, n, o : Stereochemical variations likely modulate pharmacokinetics, but pharmacological data is absent in the cited source .
- Compounds B12/B13 : Demonstrated moderate antibacterial activity, highlighting the role of sulfonamide groups in microbial target engagement .
Critical Gap : The target compound’s DNA-binding affinity, toxicity, and metabolic stability remain uncharacterized in the provided evidence.
Preparation Methods
Synthesis via Functionalization
One common method involves the functionalization of a pyrrolobenzodiazepine precursor. The following steps outline this process:
Step 1: Bromination
Starting from a suitable phenyl compound, bromination is performed using bromine or N-bromosuccinimide (NBS) to yield 4-bromophenyl derivatives.Step 2: Formation of the Pyrrolobenzodiazepine Core
This can be achieved through cyclization reactions involving appropriate amine and carbonyl precursors. For instance, a condensation reaction between an amine and a diketone can yield the desired pyrrolobenzodiazepine structure.Step 3: Acetylation
The hydroxyl group on the pyrrolobenzodiazepine can be acetylated using acetic anhydride or acetyl chloride to form the final product.
One-Pot Synthesis
Another efficient method is one-pot synthesis that combines multiple reaction steps into a single reaction vessel:
- Step 1: Simultaneous Reactions
A combination of starting materials (brominated phenyl derivative, diketone precursor) is reacted in the presence of a suitable catalyst (e.g., Lewis acid) to promote cyclization while allowing for acetylation in situ.
Alternative Approaches
Other methods may involve:
Solid-phase synthesis
Utilizing solid supports to facilitate the sequential addition of functional groups while minimizing purification steps.Microwave-assisted synthesis
Applying microwave irradiation to enhance reaction rates and yields for specific steps in the synthesis pathway.
Analytical Techniques for Characterization
Once synthesized, the compound must be characterized to confirm its structure and purity:
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR)
Utilized for determining the molecular structure and confirming stereochemistry.Mass Spectrometry (MS)
Employed for molecular weight determination and structural elucidation.Infrared Spectroscopy (IR)
Useful for identifying functional groups present in the compound.
Chromatographic Techniques
Purification can be achieved through:
- High-performance liquid chromatography (HPLC) Ensures high purity levels necessary for biological testing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
